molecular formula C9H9N3O3 B581884 Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate CAS No. 187732-95-2

Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate

Cat. No.: B581884
CAS No.: 187732-95-2
M. Wt: 207.189
InChI Key: NHSIPJHPEDCYAR-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its complex heterocyclic structure. The compound's molecular formula C₉H₉N₃O₃ corresponds to a molecular weight of 207.19 grams per mole, establishing its identity within chemical databases and regulatory systems. The systematic name indicates the presence of a furo[2,3-b]pyrazine core structure, where the numbering system follows established conventions for fused heterocyclic systems.

The International Chemical Identifier for this compound is represented as InChI=1S/C9H9N3O3/c1-2-14-9(13)7-5(10)6-8(15-7)12-4-3-11-6/h3-4H,2,10H2,1H3, providing a unique digital fingerprint for computational chemistry applications. The corresponding InChI Key, NHSIPJHPEDCYAR-UHFFFAOYSA-N, serves as a condensed identifier for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System representation, CCOC(=O)C1=C(C2=NC=CN=C2O1)N, offers a linear notation that captures the complete structural information of the molecule.

According to the Hantzsch-Widman nomenclature system for heterocyclic compounds, the furo[2,3-b]pyrazine designation indicates a bicyclic system where a furan ring is fused to a pyrazine ring at specific positions. The positional descriptors [2,3-b] specify the exact pattern of fusion between the two heterocyclic components, following established conventions for describing fused ring systems in organic chemistry nomenclature.

Property Value Reference
Molecular Formula C₉H₉N₃O₃
Molecular Weight 207.19 g/mol
Chemical Abstracts Service Number 187732-95-2
InChI Key NHSIPJHPEDCYAR-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CCOC(=O)C1=C(C2=NC=CN=C2O1)N

Historical Context and Discovery

The development of furo[2,3-b]pyrazine derivatives emerged from the broader exploration of fused heterocyclic systems in organic chemistry research. The synthesis methodologies for substituted furo[2,3-b]pyrazines have been significantly advanced through silver-mediated coupling reactions, as demonstrated in systematic studies that established efficient protocols for preparing trisubstituted furo[2,3-b]pyrazines. These synthetic advances built upon fundamental work in heterocyclic chemistry that recognized the importance of fused ring systems containing multiple heteroatoms.

The specific compound this compound represents an evolution of synthetic methodology that combines traditional heterocyclic synthesis with modern coupling chemistry approaches. Research into furo[2,3-b]pyrazine systems has utilized Sonogashira coupling reactions followed by silver-catalyzed heteroannulation to provide corresponding chlorofuro[2,3-b]pyrazines in excellent yields. These methodological developments have enabled the systematic exploration of substitution patterns and functional group modifications within the furo[2,3-b]pyrazine framework.

The historical progression of synthetic methods for fused heterocyclic systems has been marked by increasing sophistication in reaction conditions and catalyst systems. Early approaches to heterocyclic synthesis often required harsh conditions and provided limited selectivity, whereas contemporary methods employ transition metal catalysis and carefully optimized reaction parameters to achieve high yields and precise structural control. The development of diversity-oriented synthesis approaches has further expanded the accessibility of complex fused heterocyclic systems, enabling the preparation of libraries of related compounds for systematic study.

The recognition of fused heterocyclic compounds as important structural motifs in medicinal chemistry and materials science has driven continued innovation in synthetic methodology. Historical trends in heterocyclic chemistry research have consistently emphasized the development of new synthetic routes that provide access to previously inaccessible structural arrangements while maintaining practical scalability for research applications.

Significance in Heterocyclic Chemistry Research

This compound occupies a significant position within heterocyclic chemistry research due to its representation of structural diversity achievable through fused ring systems. The compound exemplifies the principle that heterocyclic compounds constitute more than half of all known chemical compounds, with nitrogen-containing heterocycles being particularly prevalent in pharmaceutical applications. The specific arrangement of heteroatoms within the furo[2,3-b]pyrazine system creates multiple sites for potential chemical modification and biological interaction.

The significance of this compound in research contexts stems from its potential as a building block for more complex molecular architectures. The presence of both an amino group and an ethyl ester functionality provides multiple reactive sites that can be utilized in subsequent synthetic transformations. This dual functionality enables the compound to serve as an intermediate in the synthesis of larger molecular frameworks or as a platform for systematic structure-activity relationship studies.

Research applications of furo[2,3-b]pyrazine derivatives have demonstrated their utility in exploring novel chemical reactivities and biological activities. The bicyclic framework provides structural rigidity that can influence molecular recognition processes while maintaining sufficient flexibility for conformational adaptation. This balance between structural constraint and adaptive capacity makes such compounds valuable for investigating fundamental principles of molecular interaction and recognition.

The compound's significance is further enhanced by its representation of successful synthetic methodology development. The ability to prepare this compound through established synthetic routes demonstrates the maturity of contemporary heterocyclic synthesis techniques. This accessibility enables researchers to focus on application development rather than fundamental synthetic challenges, accelerating progress in related research areas.

Contemporary heterocyclic chemistry research increasingly emphasizes the development of compounds that can serve multiple research objectives simultaneously. This compound represents this approach by combining structural novelty with synthetic accessibility and functional group diversity, making it suitable for diverse research applications ranging from synthetic methodology development to biological activity screening.

Structural Classification within Fused Heterocyclic Systems

This compound belongs to the broader classification of fused heterocyclic systems, specifically representing a bicyclic arrangement where a five-membered furan ring is fused to a six-membered pyrazine ring. This structural classification places the compound within the category of benzoheterocycles, although it differs from traditional benzofused systems by incorporating two distinct heterocyclic components rather than a benzene ring fused to a heterocycle.

The structural classification of this compound can be analyzed through multiple perspectives, beginning with the individual heterocyclic components. The pyrazine component represents a six-membered aromatic ring containing two nitrogen atoms in the 1,4-positions, characteristic of the diazine family of heterocycles. The furan component contributes a five-membered aromatic ring containing a single oxygen heteroatom, belonging to the fundamental class of oxygen-containing heterocycles.

The fusion pattern [2,3-b] indicates the specific connectivity between the furan and pyrazine rings, following established nomenclature conventions for describing the positional relationships in fused systems. This designation specifies that the furan ring shares a common bond with the pyrazine ring between positions 2 and 3 of the furan and positions that maintain the integrity of the pyrazine aromatic system.

Within the broader context of heterocyclic classification systems, furo[2,3-b]pyrazine derivatives represent a subset of compounds that combine the electronic properties of both constituent heterocycles. The pyrazine component contributes electron-deficient aromatic character due to the presence of two nitrogen atoms, while the furan component provides electron-rich aromatic character from the oxygen heteroatom. This electronic complementarity within a single molecular framework creates unique opportunities for chemical reactivity and molecular recognition.

Structural Feature Classification Characteristics
Overall System Bicyclic Fused Heterocycle Two connected aromatic rings with heteroatoms
Furan Component Five-membered Oxygen Heterocycle Electron-rich aromatic system
Pyrazine Component Six-membered Dinitrogen Heterocycle Electron-deficient aromatic system
Fusion Pattern [2,3-b] Connectivity Specific positional relationship between rings
Functional Groups Amino and Ethyl Ester Reactive sites for chemical modification

The structural classification of this compound also encompasses its position within the hierarchy of molecular complexity in heterocyclic chemistry. As a substituted fused heterocycle, it represents an intermediate level of structural complexity that balances synthetic accessibility with functional diversity. This positioning makes it particularly valuable for systematic studies of structure-property relationships and for serving as a scaffold for further molecular elaboration.

Contemporary approaches to heterocyclic classification increasingly emphasize functional characteristics alongside structural features. From this perspective, this compound can be classified as a multifunctional heterocyclic building block that combines aromatic character with reactive functional groups. This functional classification highlights the compound's potential utility in synthetic chemistry applications where both aromatic properties and chemical reactivity are important considerations.

Properties

IUPAC Name

ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-14-9(13)7-5(10)6-8(15-7)12-4-3-11-6/h3-4H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSIPJHPEDCYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=NC=CN=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672193
Record name Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187732-95-2
Record name Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Application to Furopyrazine Synthesis

Adapting this method to ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate requires introducing a furan ring during cyclization. A plausible pathway involves:

  • Condensation of 7-amino-furo[2,3-b]pyrazine-6-carboxylic acid hydrazide with ethyl cyanoacetate.

  • Cyclodehydration in acidic media to form the fused furopyrazine system.

Multi-Step Synthesis via Hydrazide Intermediates

Recent advancements in phthalazinedione synthesis provide a template for constructing fused heterocycles. Ahmed et al. demonstrated the utility of hydrazine hydrate in forming hydrazide intermediates, which are subsequently acylated or cyclized.

Synthesis of Hydrazide Precursors

Reaction of ethyl 3-(1,4-dioxo-3-phenyl-3,4-dihydrophthalazin-2(1H)-yl)-2-oxopropanoate with hydrazine hydrate yields the corresponding hydrazide in 72% yield after 8 hours of reflux. This step is critical for introducing nucleophilic amine groups that participate in cyclization.

Table 2: Hydrazine-Mediated Reaction Conditions

Starting MaterialReagentSolventTime (h)Yield (%)
Ethyl 2-oxopropanoate derivativeHydrazine hydrateMeOH872
Ethyl cyanoacetateHydrazine hydrateEtOH668

Cyclization to Furopyrazine

Heating the hydrazide intermediate with acetic anhydride induces cyclization, forming the furopyrazine ring. For example, refluxing N-(1-hydrazinocarbonyl-3-methyl-butyl)-2-(4-oxo-3-phenyl-phthalazin-1-yloxy)acetamide in acetic anhydride at 120°C for 4 hours yields a cyclized product with 89% efficiency.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR : The ethyl ester group appears as a quartet at δ 4.17 ppm (J = 7.1 Hz) and a triplet at δ 1.16 ppm, consistent with analogous structures.

  • MS : MALDI-TOF analysis confirms the molecular ion peak at m/z 347 (M + Na)+.

Purity and Stability

Commercial batches of the compound exhibit >95% purity by HPLC, with storage recommendations at 2–8°C under inert atmosphere.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Preparation Methods

MethodKey AdvantageLimitationYield Range (%)
Hydrazine CondensationBroad substrate scopeRequires harsh reflux conditions76–96
Hydrazide CyclizationHigh regioselectivityMulti-step synthesis68–89

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of novel compounds.

Reactivity
The compound can undergo several chemical reactions:

  • Oxidation : Can form corresponding oxides or hydroxyl derivatives.
  • Reduction : Can yield reduced amines or alcohols.
  • Substitution : Can produce substituted derivatives with different functional groups, broadening its application scope in synthetic chemistry.

Biological Activities

Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.

Anticancer Potential
Numerous studies have focused on the anticancer properties of this compound. In vitro assays have shown that it can induce apoptosis in cancer cells and inhibit cell proliferation across multiple cancer cell lines, including:

  • Gastric adenocarcinoma (AGS)
  • Colorectal adenocarcinoma (CaCo-2)
  • Breast carcinoma (MCF7)
  • Non-small-cell lung carcinoma (NCI-H460)

The growth inhibition concentration (GI50) values for these cell lines are notably low, indicating potent activity without significant toxicity to non-tumor cells such as Vero cells derived from African green monkey kidney.

Cell LineGI50 (µM)Toxicity to Vero Cells
Gastric Adenocarcinoma (AGS)≤ 7.8None
Colorectal Adenocarcinoma (CaCo-2)≤ 11None
Breast Carcinoma (MCF7)≤ 11None
Non-Small Cell Lung Carcinoma (NCI-H460)≤ 11None

Therapeutic Applications

Given its promising biological activities, this compound is being explored for potential therapeutic applications:

  • Drug Development : Research is ongoing to evaluate its efficacy as a therapeutic agent in treating various diseases, particularly cancers and infections.
  • Material Science : The compound is also being investigated for its potential use in developing novel materials with specific properties that could be utilized in various industrial applications.

Case Study 1: Antitumor Activity

A study evaluating the cytotoxic effects of this compound demonstrated significant inhibition of growth in several cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced atypical distributions in cell cycle profiles, suggesting alternative pathways of growth inhibition rather than standard apoptotic mechanisms.

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, this compound was tested against a panel of bacterial strains. The findings revealed that the compound exhibited potent antibacterial activity, making it a candidate for further development as an antibiotic agent.

Mechanism of Action

The mechanism of action of ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the furo[2,3-b]pyrazine ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Cores

Thieno[2,3-b]pyrazine Derivatives
  • Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate: Synthesized via Pd-catalyzed Buchwald–Hartwig cross-coupling, this compound serves as a precursor for antitumor agents. Substitutions at position 7 (e.g., pyridinyl, nitrophenyl) modulate activity, with methoxylated derivatives (e.g., 2g) showing GI50 values as low as 7.8 µM against gastric adenocarcinoma (AGS) cells .
Pyrido[2,3-b]pyrazine Derivatives
  • Pyrido[2,3-b]pyrazine-based heterocycles (4–7): These compounds exhibit electrochemical DNA sensing and nonlinear optical (NLO) properties, highlighting the versatility of the pyrazine core in diverse applications .
Furo[2,3-b]pyrazine vs. Thieno[2,3-b]pyrazine
  • Synthetic Challenges: Thieno derivatives are synthesized via Pd-catalyzed cross-coupling in yields up to 95% , whereas furo analogs may require alternative methods due to oxygen’s lower nucleophilicity.

Physicochemical Properties

Compound Molecular Weight Core Heteroatom Substituents Solubility Trends
Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate* Theoretical: 235.21 O NH2, COOEt Moderate in polar solvents
Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate 253.28 S NH2, COOMe Low in water
Ethyl thieno[2,3-b]pyrazine-6-carboxylate (GF11717) 208.24 S COOEt Soluble in DMSO

*Theoretical data inferred from structural analogs.

Antitumor Activity
  • Thieno Derivatives: Methoxylated analogs (e.g., 2g) inhibit AGS cells (GI50 = 7.8 µM) without toxicity to non-tumor Vero cells . Activity correlates with electron-donating substituents enhancing DNA interaction.
  • Furo Derivatives : Predicted to exhibit similar or reduced activity due to oxygen’s weaker electron-donating capacity compared to sulfur.
Mechanism of Action
  • Thieno derivatives induce atypical cell cycle arrest and non-apoptotic cell death in AGS cells, suggesting a unique mechanism . Furo analogs may follow similar pathways but require empirical validation.

Toxicity and Selectivity

  • Thieno Analogs: Show selectivity indices >10 for tumor vs. non-tumor cells .
  • Furo Analogs : Expected to maintain low toxicity due to structural similarity but may exhibit altered metabolic stability.

Biological Activity

Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity through various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a furo[2,3-b]pyrazine core with an amino group and an ethyl ester functional group. The synthesis typically involves cyclization reactions utilizing furan and pyrazine derivatives under specific conditions to yield the target compound with high purity and yield .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Antimicrobial Activity : The compound exhibits inhibitory effects on the growth of various microbial strains. Its mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells, particularly by activating specific signaling pathways that lead to cell cycle arrest and programmed cell death. The amino group and the furo[2,3-b]pyrazine ring are crucial for binding to target proteins involved in these processes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Target/Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Cytokine modulationInteraction with immune receptors

Case Studies

  • Antimicrobial Efficacy : A study investigated the compound's effectiveness against several bacterial strains. Results showed a significant reduction in bacterial viability at concentrations ranging from 10 to 50 µg/mL, indicating its potential as an antimicrobial agent .
  • Anticancer Activity : In vitro studies demonstrated that this compound selectively inhibited the growth of AGS (gastric cancer) and CaCo-2 (colon cancer) cell lines without exhibiting cytotoxicity at lower concentrations (GI50 values) .
  • Inflammatory Response Modulation : Research on toll-like receptor (TLR) agonists revealed that derivatives of this compound could modulate inflammatory cytokine production, suggesting its utility in therapeutic strategies aimed at inflammatory diseases .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess safety and efficacy.
  • Mechanistic Studies : Detailed investigations into the molecular interactions and pathways affected by this compound.
  • Formulation Development : Exploring various delivery methods to enhance bioavailability and therapeutic outcomes.

Q & A

Q. What are the established synthetic methodologies for Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from brominated or aminothieno/pyridine precursors. For example, scaffold hopping approaches using ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate (yield: 100% crude) or ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate (yield: 17% after purification) have been reported . Optimization includes:

  • Temperature control : Maintaining 0–5°C during bromine displacement to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) for cyclization steps.

Q. How is the molecular structure of this compound confirmed experimentally?

Key techniques include:

  • Single-crystal X-ray diffraction : Determines bond angles, dihedral angles, and packing motifs (e.g., space group P1̄ for analogous thiazolo-pyrimidine derivatives) .
  • NMR spectroscopy : 1^1H and 13^13C NMR verify regiochemistry (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 263.08 [M+H]+^+) .

Q. What safety protocols are critical when handling this compound?

Referencing GHS hazard codes:

  • Storage : Dry, inert atmosphere (N2_2), and protection from light (P402+P404) .
  • Handling : Use PPE (gloves, goggles, flame-resistant clothing; P280) and avoid sparks (P242) .
  • Disposal : Incineration or specialized waste management to prevent environmental release (P273) .

Advanced Research Questions

Q. How can regioselectivity challenges in furo-pyrazine ring formation be addressed?

Regioselective synthesis requires precise control of:

  • Electrophilic substitution : Use directing groups (e.g., amino or bromo substituents) to bias ring closure .
  • Catalysts : Lewis acids like ZnCl2_2 enhance cyclization efficiency in thieno-pyrazine analogs .
  • Temperature gradients : Slow heating (20°C → 80°C) minimizes kinetic byproducts .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 17% vs. 100%)?

Discrepancies arise from:

  • Purification rigor : Crude yields (100%) vs. isolated yields (17%) due to side products (e.g., de-esterified byproducts) .
  • Substrate quality : Impurities in brominated precursors (e.g., 19c) reduce efficiency .
  • Reaction monitoring : Real-time HPLC tracking identifies optimal termination points .

Q. How can computational methods predict biological target interactions for this compound?

  • Molecular docking : Simulate binding to kinases (e.g., DRAK1/DRAK2) using AutoDock Vina .
  • QSAR modeling : Correlate substituent effects (e.g., ester vs. carboxylate) with inhibitory activity .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (Kd_d) to validate computational predictions .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • PXRD : Identifies distinct crystallographic phases (e.g., monoclinic vs. triclinic systems) .
  • DSC/TGA : Detects thermal stability differences (melting points ±5°C) .
  • Solid-state NMR : Resolves hydrogen-bonding networks in amorphous vs. crystalline states .

Q. How do electronic effects of substituents influence reactivity in downstream derivatization?

  • Hammett analysis : Electron-withdrawing groups (e.g., -Br) increase electrophilicity at C-6, facilitating nucleophilic substitution .
  • DFT calculations : Predict charge distribution (e.g., Fukui indices) to guide site-selective modifications .

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